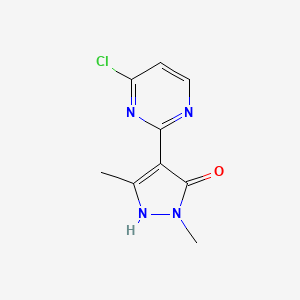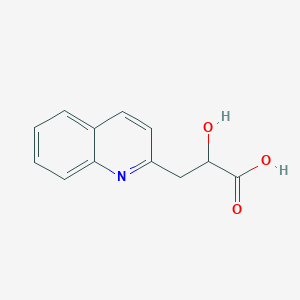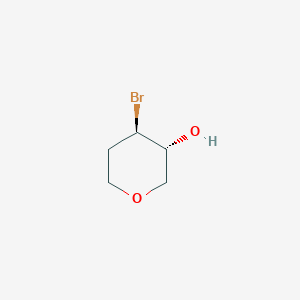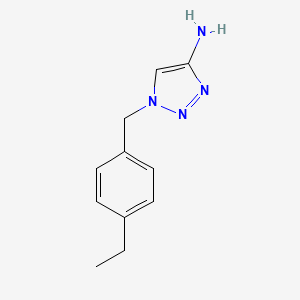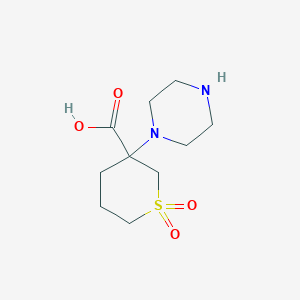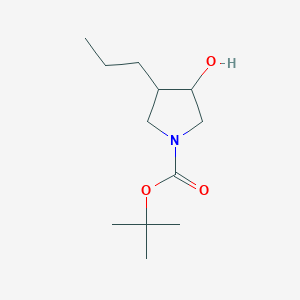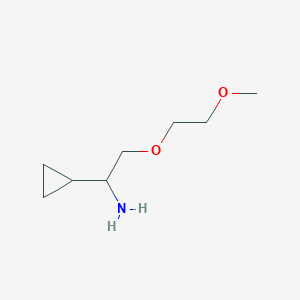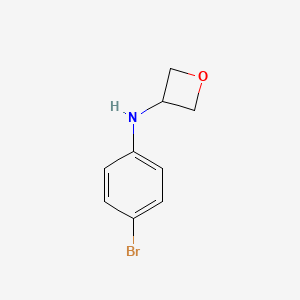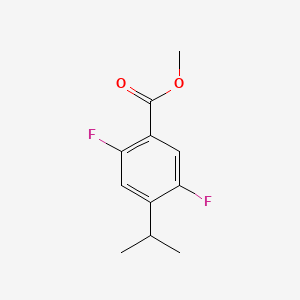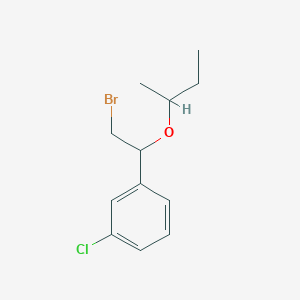
3-(4-Hydroxy-2-methylphenyl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C10H8O3 It is a derivative of propiolic acid and features a hydroxy group and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-2-methylbenzaldehyde and propiolic acid.
Reaction Conditions: The aldehyde undergoes a condensation reaction with propiolic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Purification: The resulting product is purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used.
Major Products Formed
Oxidation: Formation of 3-(4-oxo-2-methylphenyl)prop-2-ynoic acid.
Reduction: Formation of 3-(4-hydroxy-2-methylphenyl)prop-2-ene or 3-(4-hydroxy-2-methylphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid:
Propiolic acid: The parent compound, which lacks the phenyl ring and substituents, is simpler in structure and has different reactivity.
Uniqueness
3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H8O3 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H8O3/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6,11H,1H3,(H,12,13) |
Clave InChI |
JJUQGUGMYXZLTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)O)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


